
N-Carboxymethanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carboxymethanimine N-oxide is a chemical compound with the molecular formula C2H3NO3. It is a member of the N-oxide family, which are compounds containing a nitrogen-oxygen coordinate covalent bond. N-oxides are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Carboxymethanimine N-oxide can be synthesized through the oxidation of tertiary amines. One common method involves treating a tertiary amine with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, with the nitrogen atom acquiring a positive charge and the oxygen atom a negative charge .
Industrial Production Methods: Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce N-oxides in high yields .
Analyse Des Réactions Chimiques
Types of Reactions: N-Carboxymethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: N-oxides can be reduced back to their corresponding amines.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions include hydroxylamines, alkenes (via Cope elimination), and substituted amines .
Applications De Recherche Scientifique
N-Carboxymethanimine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: N-oxides are studied for their role in biological oxidation processes.
Industry: N-oxides are used in the production of surfactants, detergents, and other consumer products.
Mécanisme D'action
The mechanism of action of N-Carboxymethanimine N-oxide involves its redox reactivity. The N-oxide group can undergo reduction to form the corresponding amine, which can then participate in various biochemical pathways. This redox property is crucial for its role in drug targeting and cytotoxicity .
Comparaison Avec Des Composés Similaires
Trimethylamine-N-oxide (TMAO): Known for its role in stabilizing proteins in marine species and its relevance in human health.
Pyridine-N-oxide: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: N-Carboxymethanimine N-oxide is unique due to its specific molecular structure and reactivity, which make it suitable for specialized applications in chemistry and medicine. Its ability to undergo redox reactions and participate in various biochemical pathways sets it apart from other N-oxides.
Propriétés
Numéro CAS |
88673-22-7 |
|---|---|
Formule moléculaire |
C2H3NO3 |
Poids moléculaire |
89.05 g/mol |
Nom IUPAC |
N-carboxymethanimine oxide |
InChI |
InChI=1S/C2H3NO3/c1-3(6)2(4)5/h1H2,(H,4,5) |
Clé InChI |
VPMQKVHGVKOCFO-UHFFFAOYSA-N |
SMILES canonique |
C=[N+](C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


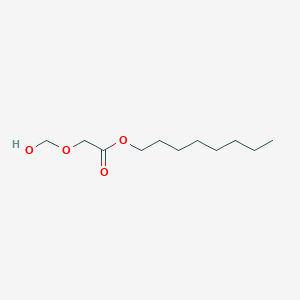
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
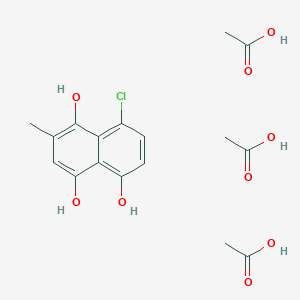
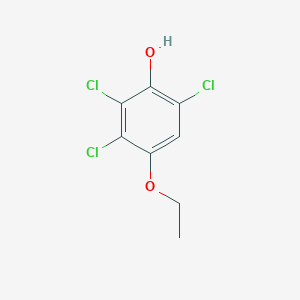
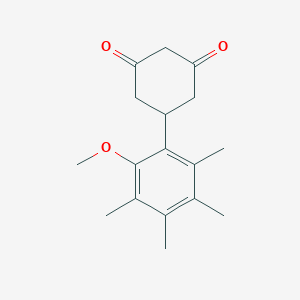
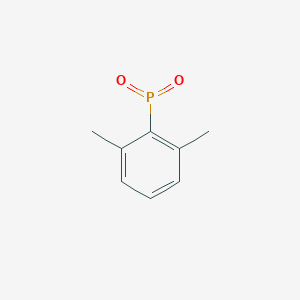



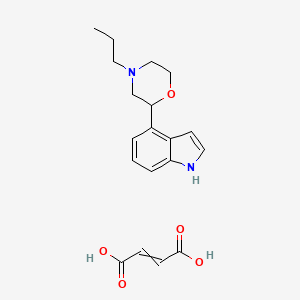

![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)
